3-Bromo-4-methoxy-1-methyl-1H-indazole
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Overview
Description
3-Bromo-4-methoxy-1-methyl-1H-indazole: is a chemical compound with the molecular formula C9H9BrN2O . It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its presence in various biologically active compounds . This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the fourth position, and a methyl group at the first position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-1-methyl-1H-indazole typically involves the bromination of 4-methoxy-1-methyl-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the formation of the indazole ring followed by selective bromination and methylation steps. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-4-methoxy-1-methyl-1H-indazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the indazole ring can undergo reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 3-azido-4-methoxy-1-methyl-1H-indazole or 3-thiocyanato-4-methoxy-1-methyl-1H-indazole can be formed.
Oxidation Products: Oxidation of the methoxy group can yield 4-formyl-1-methyl-1H-indazole or 4-carboxy-1-methyl-1H-indazole.
Scientific Research Applications
Chemistry: 3-Bromo-4-methoxy-1-methyl-1H-indazole is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for various indazole derivatives with potential biological activities .
Biology and Medicine: Indazole derivatives, including this compound, have been studied for their potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-1-methyl-1H-indazole is largely dependent on its interaction with specific molecular targets. The indazole ring system can interact with various enzymes and receptors in the body, modulating their activity. For example, indazole derivatives have been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
4-Bromo-3-methyl-1H-indazole: Similar in structure but lacks the methoxy group, which can affect its reactivity and biological activity.
3-Methoxy-4-methyl-1H-indazole:
3-Bromo-1-methyl-1H-indazole: Lacks the methoxy group, which can alter its chemical behavior and biological interactions.
Uniqueness: The presence of both the bromine and methoxy groups in 3-Bromo-4-methoxy-1-methyl-1H-indazole makes it a versatile compound in synthetic chemistry. These functional groups provide sites for further chemical modifications, allowing the synthesis of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
3-bromo-4-methoxy-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOZKKANOVSUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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